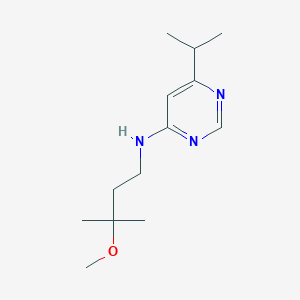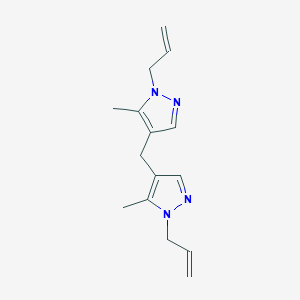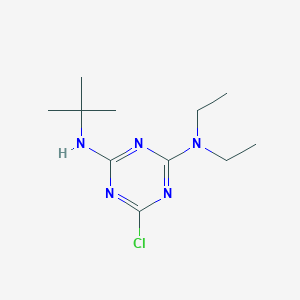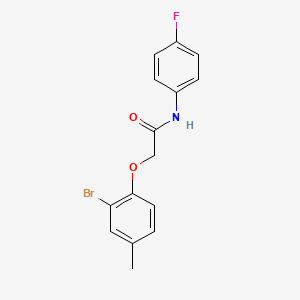![molecular formula C13H10ClNO B5625495 6-chloro-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5625495.png)
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Vue d'ensemble
Description
6-chloro-2,4-dimethylfuro[3,2-c]quinoline is a heterocyclic compound that belongs to the furoquinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with chlorine and methyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,4-dimethylfuro[3,2-c]quinoline typically involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil. This reaction is carried out at a temperature of 250°C, resulting in the formation of the desired furoquinoline compound . The starting materials for this synthesis include ethyl 2-acetyl-4-chloro-4-pentenoate and substituted anilines, which undergo a series of reactions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2,4-dimethylfuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
6-chloro-2,4-dimethylfuro[3,2-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-2,4-dimethylfuro[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit DNA synthesis by binding to DNA polymerase, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dimethylfuro[3,2-c]quinoline: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-methyl-2,4-dimethylfuro[3,2-c]quinoline: Contains an additional methyl group, altering its chemical properties.
6-methoxy-2,4-dimethylfuro[3,2-c]quinoline: The presence of a methoxy group can influence its solubility and reactivity.
Uniqueness
6-chloro-2,4-dimethylfuro[3,2-c]quinoline is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on furoquinoline derivatives.
Propriétés
IUPAC Name |
6-chloro-2,4-dimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-7-6-10-8(2)15-12-9(13(10)16-7)4-3-5-11(12)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROQHNMWCJCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C(=C2O1)C=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-isopropyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5625418.png)
![2-[(4aR*,7aS*)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5625428.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5625440.png)


![1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinolin-4(1H)-one](/img/structure/B5625450.png)

![N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5625456.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5625477.png)

![(3aS*,10aS*)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5625490.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5625503.png)
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
